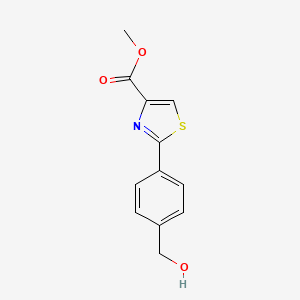

Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H11NO3S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

methyl 2-[4-(hydroxymethyl)phenyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C12H11NO3S/c1-16-12(15)10-7-17-11(13-10)9-4-2-8(6-14)3-5-9/h2-5,7,14H,6H2,1H3 |

InChI Key |

RVJXTXZTDNGGGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediate Synthesis

The synthesis begins with 4-(hydroxymethyl)benzaldehyde (CAS 4389-98-6), a commercially available aldehyde. This compound serves as the phenyl backbone precursor. The aldehyde group is critical for subsequent condensation reactions to form the thiazole ring.

Step 1: Synthesis of 4-(Hydroxymethyl)benzaldehyde Thioamide

Thioamide intermediates are prepared by reacting 4-(hydroxymethyl)benzaldehyde with thioacetamide in acidic conditions. For example, in a protocol adapted from CN101560195B, thiourea derivatives are generated by heating the aldehyde with thioacetamide in formic acid at 78–100°C for 3–8 hours. This step forms the thiobenzamide intermediate, a prerequisite for thiazole cyclization.

Step 2: Cyclization to Form the Thiazole Core

The thiobenzamide undergoes cyclization with α-halo carbonyl compounds. A common reagent is 2-chloroacetoacetic acid ethyl ester , which introduces the thiazole ring and the carboxylate ester group. Reaction conditions involve refluxing in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate. This step yields the ethyl ester analog, which is subsequently transesterified to the methyl ester.

Step 3: Esterification and Functional Group Modifications

Transesterification of the ethyl ester to the methyl ester is achieved using methanol in the presence of an acid catalyst (e.g., sulfuric acid). The hydroxymethyl group on the phenyl ring remains intact due to its stability under these conditions.

Alternative Pathways and Optimization

Direct Cyclization with Methyl 2-Chloroacetoacetate

To streamline synthesis, methyl 2-chloroacetoacetate can replace the ethyl ester in the cyclization step, directly yielding the methyl carboxylate product. This approach eliminates the need for transesterification, improving overall yield. Patent WO2012032528A2 highlights similar optimizations in thiazole synthesis, where substituting reagents reduced byproducts.

Purification via Hydrochloride Salt Formation

Crude thiazole products often require purification. A method from WO2012032528A2 involves dissolving the compound in acetone and treating with concentrated HCl to form a hydrochloride salt. Recrystallization from n-butanol achieves >99% purity, as evidenced by melting point analysis (204–210°C).

Reaction Conditions and Yield Optimization

Yields for analogous thiazole syntheses range from 73% to 90%, depending on purification methods. For this compound, recrystallization or salt formation is critical to achieving >98% purity.

Analytical Characterization

Post-synthesis characterization includes:

-

Spectroscopic Data : IR and NMR to confirm ester (C=O stretch at ~1700 cm⁻¹) and hydroxymethyl (O-H stretch at ~3400 cm⁻¹) functionalities.

Challenges and Mitigation Strategies

-

Hydroxymethyl Group Stability : The -CH₂OH group may oxidize during reactions. Use of inert atmospheres and low-temperature steps minimizes degradation.

-

Byproduct Formation : Unreacted thiourea or halo esters can contaminate the product. Ethyl acetate extractions and aqueous washes effectively remove impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.

Major Products

Oxidation: 4-(Carboxymethyl)phenyl)thiazole-4-carboxylate.

Reduction: 4-(Hydroxymethyl)phenyl)thiazole-4-methanol.

Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Biological Activities

Research indicates that Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate may exhibit various biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against a range of bacteria and fungi.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further evaluation in cancer therapeutics.

- Enzyme Interaction : Investigations into its interactions with enzymes and receptors are ongoing to understand its pharmacological profile better.

Pharmaceutical Development

This compound is being explored as a potential lead compound in drug discovery due to its biological activity. Its thiazole structure is often associated with compounds that have therapeutic effects, making it significant in medicinal chemistry.

Chemical Research

The compound serves as an intermediate in the synthesis of other chemical entities, facilitating research into new derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Case Studies

- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant activity against various microbial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

- Anticancer Research : A study focusing on the anticancer properties of this compound revealed that it could induce apoptosis in cancer cell lines such as breast and ovarian cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival.

- Structure-Activity Relationship (SAR) : Investigations into similar compounds have shown that modifications to the phenyl group can significantly influence biological activity. For example, introducing different substituents on the phenyl ring has been correlated with enhanced potency against specific cancer types.

Mechanism of Action

The mechanism of action of Methyl2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties

*Calculated based on and substituent addition.

Key Observations:

Hydroxymethyl vs. Phenyl (): The hydroxymethyl group increases molecular weight by ~31 g/mol compared to the unsubstituted phenyl analogue.

Ester vs. Amide () : The methyl ester in the target compound offers metabolic liability (susceptible to esterase hydrolysis), whereas carboxamide derivatives (e.g., compound 5 in ) exhibit greater stability. Amides are often prioritized in drug design for prolonged half-lives .

Substituent Bulk and Polarity: The Boc-amino group in introduces steric bulk and lipophilicity, which may reduce membrane permeability compared to the hydroxymethyl group. However, upon deprotection, the free amino group could enable hydrogen bonding in biological targets .

Insights:

- Hydroxymethyl Impact : While direct activity data for the target compound is absent, analogues with polar substituents (e.g., -OH, -NH2) often exhibit enhanced solubility-driven bioavailability, critical for in vivo efficacy. The hydroxymethyl group may also participate in hydrogen bonding with biological targets, a feature absent in methoxy or nitro-substituted analogues .

- Ester vs. Amide Pharmacokinetics : Carboxamide derivatives (e.g., compound 5 in ) generally exhibit slower metabolic clearance than esters, suggesting that the target compound’s ester group may limit its therapeutic duration unless prodrug strategies are employed .

Biological Activity

Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of approximately 249.29 g/mol. Its structure features a thiazole ring fused with a hydroxymethyl-substituted phenyl group. The thiazole moiety is known for its involvement in various biological activities, making this compound a candidate for further biological evaluation .

Synthesis Methods:

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

- Reaction of 4-(hydroxymethyl)benzaldehyde with thioamide derivatives.

- Catalysis with various reagents to facilitate the formation of the thiazole ring and subsequent esterification .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. For instance, compounds with similar thiazole structures have demonstrated effectiveness against E. coli and S. aureus, with some derivatives achieving IC50 values as low as 33 nM against DNA gyrase .

Anticancer Activity

This compound may also possess anticancer properties. Similar thiazole derivatives have been evaluated for their cytotoxic effects on human cancer cell lines, exhibiting GI50 values ranging from 37 to 86 nM . The structural features of thiazoles are often linked to their ability to inhibit cancer cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific biomolecules:

- Enzyme Inhibition: Thiazoles are known to inhibit various enzymes critical for microbial growth and cancer cell survival.

- Receptor Binding: Studies suggest that such compounds may bind selectively to certain receptors or proteins involved in disease pathways, enhancing their therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related compounds:

Q & A

Q. What synthetic methodologies are optimal for preparing methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors like ethyl acetoacetate with substituted benzaldehydes and thiourea under acidic conditions. For hydroxymethyl-substituted derivatives, protecting groups (e.g., acetyl) may be required to prevent side reactions. Post-cyclization hydrolysis and esterification steps can introduce the methyl ester moiety. Reaction optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst (e.g., p-toluenesulfonic acid) to improve yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Advanced analytical techniques are critical:

- HPLC/LC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., hydroxymethyl at C4-phenyl vs. thiazole ring) and ester group integrity. Coupling constants in ¹H NMR distinguish thiazole protons (δ 7.5–8.5 ppm) .

- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX or WinGX for structure refinement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening : Follow CLSI guidelines for MIC determination against E. coli and S. aureus using broth microdilution .

- Cytotoxicity assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme inhibition : Test interactions with topoisomerase II via gel electrophoresis or fluorescence-based DNA unwinding assays .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxymethyl vs. methoxy substituents) influence bioactivity?

Comparative studies show:

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers).

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Target specificity profiling : Use CRISPR-Cas9 knockout models to confirm on-target effects vs. off-target interactions .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Model interactions with DNA or topoisomerase II using PDB structures (e.g., 1ZXM). The hydroxymethyl group may form hydrogen bonds with phosphate backbones .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .

Q. How can metabolic stability be assessed in preclinical studies?

- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to measure t1/2. LC-MS/MS monitors parent compound depletion .

- Metabolite identification : HR-MS/MS detects phase I/II metabolites (e.g., glucuronidation of hydroxymethyl group) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.